4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane
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Overview
Description
4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which includes a trioxabicyclo[2.2.2]octane core with a phenyl and propyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylpropyl alcohol with formaldehyde and a suitable catalyst to form the trioxabicyclo[2.2.2]octane ring system . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which 4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3,5,8-trioxabicyclo[2.2.2]octane
- 3,5,8-Trioxabicyclo[2.2.2]octane-1-methanol
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane
Uniqueness
4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane is unique due to its specific substituents (phenyl and propyl groups) and the resulting properties.
Properties
CAS No. |
70637-03-5 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-phenyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H18O3/c1-2-8-13-9-15-14(16-10-13,17-11-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
PPVVLQQOTAKGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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